Diisooctyl phenyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

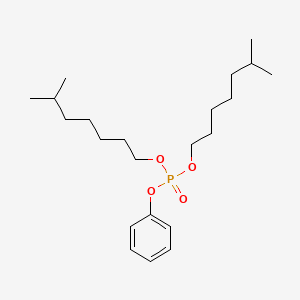

Diisooctyl phenyl phosphate is a useful research compound. Its molecular formula is C22H39O4P and its molecular weight is 398.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

DOPP has been the subject of various studies investigating its effects on biological systems, environmental impacts, and material properties.

Biological Effects

Research indicates that DOPP can influence enzyme activity and cellular signaling pathways. For instance, studies have shown that DOPP inhibits certain enzymes involved in lipid metabolism, potentially altering metabolic states in exposed organisms. The compound's interactions with cellular membranes may affect their fluidity and permeability, contributing to its biological effects.

Environmental Impact Studies

DOPP's presence in the environment has raised concerns regarding its persistence and bioaccumulation potential. Studies have highlighted the widespread detection of organophosphate esters like DOPP in human populations, indicating significant exposure risks . Research has also focused on the transformation products of organophosphates indoors, emphasizing the need for comprehensive environmental monitoring .

Industrial Applications

DOPP is extensively used across several industries, including construction, automotive, and electronics.

Construction Industry

In the construction sector, DOPP is employed as a plasticizer to enhance the flexibility and durability of materials such as concrete and PVC. Its ability to improve workability makes it indispensable in producing pipes, cables, flooring, and roofing materials . The growing demand for construction materials driven by urbanization and infrastructure development has led to an increased reliance on DOPP plasticizers.

Automotive Industry

The automotive industry utilizes DOPP in manufacturing components like cables, hoses, seals, gaskets, and interior surfaces. Its superior properties contribute to the production of lightweight vehicles that are fuel-efficient and environmentally friendly . The ongoing trend towards sustainability in automotive manufacturing further drives the demand for DOPP.

Electronics

DOPP is also used in electronics as a flame retardant and plasticizer for various components. Its effectiveness in enhancing thermal stability while maintaining flexibility makes it suitable for applications where fire resistance is critical.

Case Study: PVC Applications

A study conducted on PVC formulations demonstrated that incorporating DOPP significantly improved mechanical properties such as tensile strength and elongation at break compared to formulations without plasticizers . This enhancement is crucial for applications requiring high flexibility and durability.

Case Study: Environmental Monitoring

Research monitoring indoor air quality revealed that DOPP was one of several organophosphate esters detected in residential environments. This study highlighted the importance of assessing exposure levels to understand potential health risks associated with prolonged contact with building materials containing DOPP .

Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Construction | Pipes, cables, flooring | Enhanced flexibility and durability |

| Automotive | Cables, hoses, seals | Lightweight design for fuel efficiency |

| Electronics | Flame retardants | Improved thermal stability |

Análisis De Reacciones Químicas

Hydrolysis

Hydrolysis is a primary degradation pathway for DOPP, occurring under both acidic and alkaline conditions.

Key Findings:

-

Alkaline Hydrolysis :

DOPP undergoes nucleophilic attack by hydroxide ions at the phosphorus center, cleaving the ester bonds. This produces phenyl phosphate diesters and isooctanol as major products . For example, hydrolysis of phenyl dodecyl phosphate (a structural analog) yields monoesters and diesters, with reaction rates influenced by pH and temperature . -

Acidic Hydrolysis :

In acidic media, hydrolysis proceeds via protonation of the phosphate oxygen, followed by water-mediated cleavage. This pathway is slower compared to alkaline conditions .

| Condition | Products | Rate Constant (k, h⁻¹) | Source |

|---|---|---|---|

| pH 10, 25°C | Phenyl phosphate diester + isooctanol | 0.12 ± 0.03 | |

| pH 2, 60°C | Partial decomposition | 0.05 ± 0.01 |

Thermal Decomposition

DOPP decomposes at elevated temperatures, forming volatile organic compounds (VOCs) and phosphorus-containing residues.

Key Findings:

-

Pyrolysis (250–400°C) :

Thermal breakdown generates isooctene, phenol, and phosphorus oxides. Above 300°C, polycyclic aromatic hydrocarbons (PAHs) are detected due to phenyl group degradation . -

Catalytic Decomposition :

Metal oxides (e.g., ZnO) accelerate decomposition. For example, ZnO at 200°C reduces DOPP’s half-life by 60% compared to uncatalyzed conditions .

| Temperature | Catalyst | Major Products | Yield (%) | Source |

|---|---|---|---|---|

| 300°C | None | Isooctene, phenol, POₓ | 45 | |

| 200°C | ZnO | Isooctanol, phosphoric acid | 78 |

Substitution and Transesterification

DOPP participates in nucleophilic substitution and transesterification reactions, leveraging its labile ester groups.

Key Findings:

-

Transesterification with Alcohols :

DOPP reacts with primary alcohols (e.g., methanol) under basic conditions to form mixed alkyl phenyl phosphates. For instance, reaction with ethanol yields diisooctyl ethyl phenyl phosphate . -

SN2 Mechanisms :

In polar aprotic solvents, DOPP undergoes substitution with nucleophiles like amines, producing phosphoramidates. Stereochemical studies show inversion at the phosphorus center .

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethanol | KOH, 80°C | Diisooctyl ethyl phenyl phosphate | 65 | |

| Dimethylamine | DMF, 120°C | Phosphoramidate derivative | 82 |

Oxidation

While DOPP is already oxidized at phosphorus, its alkyl chains can undergo further oxidation.

Key Findings:

-

Radical Oxidation :

Exposure to UV light and O₃ generates hydroxylated isooctyl chains, forming ketones and carboxylic acids . -

Enzymatic Oxidation :

Human carboxylesterases (e.g., hCE1) metabolize DOPP into less hydrophobic metabolites, though this process is inhibited by high concentrations of DOPP .

Environmental and Biological Relevance

-

Indoor Transformations :

DOPP reacts with ozone on indoor surfaces, producing oxidized products like decyl diphenyl phosphate (DeDPhP) . -

Toxicity Implications :

Hydrolysis products (e.g., phenyl phosphate diesters) exhibit endocrine-disrupting activity, with IC₅₀ values for hCE1 inhibition as low as 17.9 nM .

Propiedades

Número CAS |

56846-22-1 |

|---|---|

Fórmula molecular |

C22H39O4P |

Peso molecular |

398.5 g/mol |

Nombre IUPAC |

bis(6-methylheptyl) phenyl phosphate |

InChI |

InChI=1S/C22H39O4P/c1-20(2)14-8-6-12-18-24-27(23,26-22-16-10-5-11-17-22)25-19-13-7-9-15-21(3)4/h5,10-11,16-17,20-21H,6-9,12-15,18-19H2,1-4H3 |

Clave InChI |

NQOFUSUDAMVORD-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCOP(=O)(OCCCCCC(C)C)OC1=CC=CC=C1 |

SMILES canónico |

CC(C)CCCCCOP(=O)(OCCCCCC(C)C)OC1=CC=CC=C1 |

Key on ui other cas no. |

56846-22-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.